3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile is an organic compound that features a biphenyl structure with a dioxolane ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction to form the biphenyl structure, followed by the acetalization of an aldehyde with ethylene glycol to introduce the dioxolane ring . The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Scientific Research Applications
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, while the nitrile group can participate in hydrogen bonding and other interactions . These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 1-(1,3-Dioxolan-2-yl)-2-propanone
- 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde
Uniqueness
3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both the dioxolane ring and the nitrile group on the biphenyl structure.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-[3-(1,3-dioxolan-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C16H13NO2/c17-11-12-4-6-13(7-5-12)14-2-1-3-15(10-14)16-18-8-9-19-16/h1-7,10,16H,8-9H2 |
InChI Key |
NCZHOJQNOGRJBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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